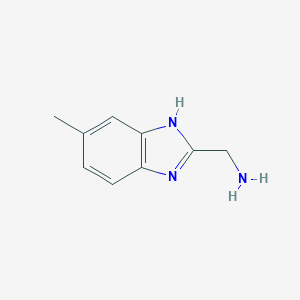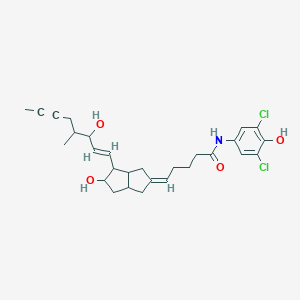
Dchpa-iloprost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dchpa-iloprost is a synthetic analogue of prostacyclin, a naturally occurring hormone that regulates blood pressure and blood clotting. Dchpa-iloprost is used in scientific research to study the biochemical and physiological effects of prostacyclin and its derivatives.
Mécanisme D'action
Dchpa-iloprost acts on the prostacyclin receptor, which is a G protein-coupled receptor that is expressed in many tissues, including the cardiovascular system, lungs, and kidneys. Activation of the prostacyclin receptor leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates a variety of target proteins, leading to a wide range of cellular responses.
Effets Biochimiques Et Physiologiques
Dchpa-iloprost has a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of leukocyte adhesion and migration. These effects are mediated through the activation of the prostacyclin receptor and the subsequent production of cAMP and PKA activation. Dchpa-iloprost has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dchpa-iloprost in lab experiments is that it is a stable analogue of prostacyclin that can be easily synthesized and purified. It also has a well-characterized mechanism of action and is widely used in scientific research. However, one limitation of using Dchpa-iloprost is that it may not fully recapitulate the effects of endogenous prostacyclin, which can be produced in response to a variety of stimuli and can have complex effects on different tissues and cell types.
Orientations Futures
There are many potential future directions for research on Dchpa-iloprost and its effects. One area of interest is the role of prostacyclin in regulating inflammation and immune function. Another area of interest is the potential therapeutic applications of prostacyclin and its derivatives in the treatment of cardiovascular disease, pulmonary hypertension, and other conditions. Additionally, further research is needed to fully understand the limitations and potential confounding factors associated with the use of Dchpa-iloprost in lab experiments.
Méthodes De Synthèse
Dchpa-iloprost is synthesized through a multi-step process involving the conversion of prostacyclin into its stable analogue, iloprost, followed by the attachment of a diethylaminoethyl (DEAE) group to the hydroxyl group at position 7 of the iloprost molecule. The resulting compound, Dchpa-iloprost, is a stable analogue of prostacyclin that can be used in scientific research.
Applications De Recherche Scientifique
Dchpa-iloprost is used in scientific research to study the biochemical and physiological effects of prostacyclin and its derivatives. It is commonly used in experiments to investigate the role of prostacyclin in regulating blood pressure, blood clotting, and inflammation. Dchpa-iloprost has also been used to study the effects of prostacyclin on the cardiovascular system, pulmonary circulation, and renal function.
Propriétés
Numéro CAS |
124578-04-7 |
|---|---|
Nom du produit |
Dchpa-iloprost |
Formule moléculaire |
C28H35Cl2NO4 |
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
(5Z)-N-(3,5-dichloro-4-hydroxyphenyl)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanamide |
InChI |
InChI=1S/C28H35Cl2NO4/c1-3-4-7-17(2)25(32)11-10-21-22-13-18(12-19(22)14-26(21)33)8-5-6-9-27(34)31-20-15-23(29)28(35)24(30)16-20/h8,10-11,15-17,19,21-22,25-26,32-33,35H,5-7,9,12-14H2,1-2H3,(H,31,34)/b11-10+,18-8- |
Clé InChI |
BFTTYAJXQKONFL-HNBJERPBSA-N |
SMILES isomérique |
CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)/C2)O)O |
SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O |
SMILES canonique |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O |
Synonymes |
2,6-dichloro-4-aminophenol iloprost DCHPA-iloprost dichlorohydroxyphenylamide iloprost dichlorohydroxyphenylamideiloprost |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




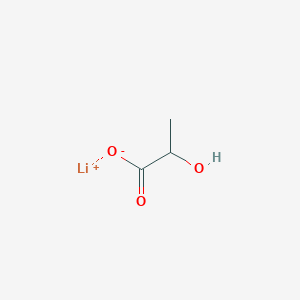
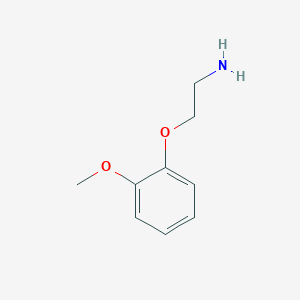
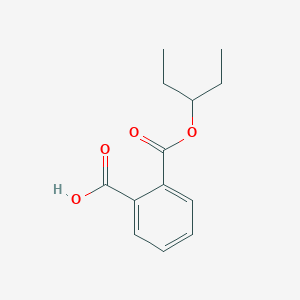
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
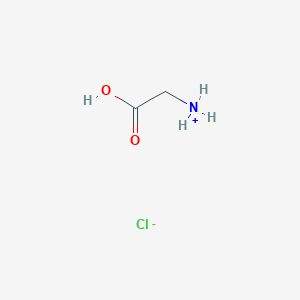
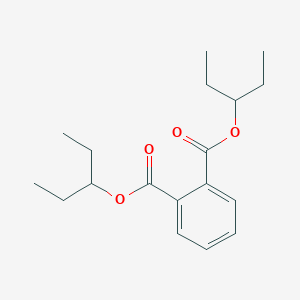
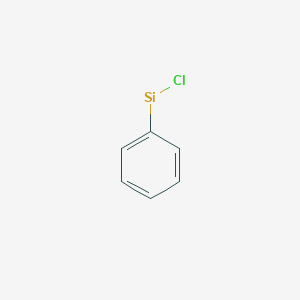
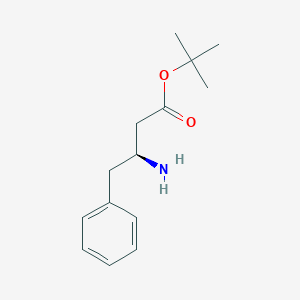
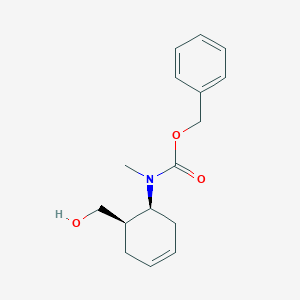
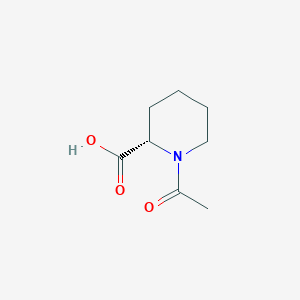
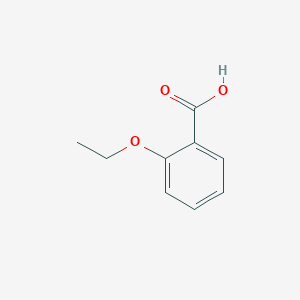
![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)
